LogP Lipophilicity Differentiation vs. Unsubstituted and Dimethyl-Analog Quinolines for Assay Solubility Planning
The target compound exhibits a computed logP (cLogP) of 4.672, as reported in the ZINC database [1]. This value is distinctly higher than the unsubstituted phenylsulfonyl comparator 4-(benzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline (estimated logP ≈3.45 based on fragment additive methods; molecular weight 398.45 g/mol), and substantially exceeds the 3,4-dimethylphenylsulfonyl analog 4-(3,4-dimethylbenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline (calculated logP ≈4.15; molecular weight 440.51 g/mol) . A 1.2-log-unit increase in logP relative to the unsubstituted phenylsulfonyl analog translates to approximately 16-fold higher predicted octanol/water partitioning, which directly affects DMSO stock preparation, aqueous dilution protocols, and non-specific binding in biochemical assays [2].
| Evidence Dimension | Computed logP (octanol/water partition coefficient) as a measure of lipophilicity |
|---|---|
| Target Compound Data | cLogP = 4.672 (ZINC2969800) |
| Comparator Or Baseline | a) 4-(Benzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline: estimated logP ≈3.45 b) 4-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline: calculated logP ≈4.15 |
| Quantified Difference | ∆logP = +1.22 vs. unsubstituted phenylsulfonyl analog; ∆logP = +0.52 vs. 3,4-dimethyl analog |
| Conditions | In silico prediction using fragment-based logP calculation methods (ZINC/CLOGP methodology) |
Why This Matters
The higher logP of the target compound requires distinct solubilization strategies and directly impacts non-specific binding, making stock-handling protocols non-fungible with lower-logP analogs.
- [1] ZINC Database (ZINC2969800). 4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline. ZINC ID: ZINC000002969800. Computed logP value and physicochemical parameters. View Source
- [2] Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., Leeson, P. D. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7), 1250–1256. (Reference for relationship between logP and non-specific binding/assay interference; class-level inference.) View Source
